Cas no 511-45-5 (1,1-Diphenyl-3-(piperidin-1-yl)propan-1-ol)

1,1-Diphenyl-3-(piperidin-1-yl)propan-1-ol is a tertiary alcohol derivative featuring a diphenylmethyl group and a piperidine-substituted propyl chain. This compound exhibits structural versatility, making it a valuable intermediate in organic synthesis and pharmaceutical research. The presence of the piperidine moiety enhances its potential as a precursor for bioactive molecules, particularly in the development of central nervous system (CNS) agents. Its diphenylmethyl group contributes to steric hindrance, which may influence binding affinity in receptor studies. The compound's well-defined molecular structure allows for precise modifications, enabling applications in medicinal chemistry and material science. It is typically characterized by high purity and stability under standard conditions.
1,1-Diphenyl-3-(piperidin-1-yl)propan-1-ol structure
511-45-5 structure
Product Name:1,1-Diphenyl-3-(piperidin-1-yl)propan-1-ol
CAS No:511-45-5
MF:C20H25NO
MW:295.418605566025
CID:368751
PubChem ID:4904
Update Time:2025-05-21

1,1-Diphenyl-3-(piperidin-1-yl)propan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 1,1-Diphenyl-3-(piperidin-1-yl)propan-1-ol
    • 1,1-diphenyl-3-piperidin-1-ylpropan-1-ol
    • 1-Piperidinepropanol, a,a-diphenyl-
    • PRIDINOL
    • 1,1-diphenyl-3-piperidino-propan-1-ol
    • Lyseen
    • Nonplesin
    • Parks
    • Parks 12
    • Parks 12 hommel
    • Pridinolum
    • KBio1_000726
    • BSPBio_003024
    • Prestwick1_000799
    • 511-45-5
    • Spectrum_001320
    • NCGC00023906-03
    • NSC 23016
    • DTXSID0045090
    • 3-(N-Piperidyl)-1,1-diphenyl-1-propanol
    • EINECS 208-128-0
    • AB00053638
    • AB00053638_17
    • Pridinol [INN:DCF]
    • NCGC00023906-05
    • NCGC00013289-05
    • NINDS_000726
    • NSC-23016
    • UNII-9E75Q6SUUB
    • Prestwick2_000799
    • PRIDINOL [INN]
    • 1,1-Diphenyl-3-(1-piperidinyl)-1-propanol #
    • NCIStruc1_000328
    • A-CAROTENE
    • Pridinolum [INN-Latin]
    • alpha,alpha-Diphenyl-1-piperidinepropanol
    • SBI-0051765.P002
    • 1-Piperidinepropanol, alpha,alpha-diphenyl-
    • Prestwick3_000799
    • Spectrum3_001552
    • 5-20-02-00247 (Beilstein Handbook Reference)
    • 1-Piperidinepropanol,.alpha.-diphenyl-
    • BRD-K17565903-066-15-7
    • NCGC00013289-07
    • Pridinol mesilate
    • CCG-37974
    • NSC-403797
    • DB13642
    • KBioSS_001800
    • NSC403797
    • NSC 23016; NSC 403797; Nonplesin
    • Spectrum5_001069
    • NCGC00013289
    • Q827515
    • HSDB 2684
    • NCGC00013289-03
    • NCI23016
    • MFCD00242961
    • Nonpressin (free base)
    • Spectrum2_001985
    • Benzhydrol, .alpha.-(2-piperidinoethyl)-
    • KBio2_001800
    • SPBio_002169
    • KBio3_002524
    • NS00001644
    • 1-Piperidinepropanol, .alpha.,.alpha.-diphenyl-
    • PRIDINOL [HSDB]
    • AG-680/20240026
    • NCI60_001871
    • 1,1-Diphenyl-3-piperidino-1-propanol
    • CHEMBL404215
    • BRD-K17565903-066-05-8
    • .alpha.,.alpha.-Diphenyl-1-piperidinepropanol
    • Ridinol
    • 1,1-Diphenyl-3-piperidin-1-yl-propan-1-ol
    • HH 212
    • NCGC00013289-02
    • AC-24366
    • SY350396
    • alpha-(2-piperidinoethyl)benzhydrol
    • AB00053638_16
    • NCGC00013289-06
    • PRIDINOL [MI]
    • AKOS016001547
    • 1,1-Diphenyl-3-(1-piperidyl)-1-propanol
    • 9E75Q6SUUB
    • DivK1c_000726
    • Spectrum4_000728
    • NCGC00013289-09
    • KBioGR_000996
    • NCIStruc2_000375
    • NSC23016
    • C-238
    • NCGC00013289-04
    • PRIDINOL [WHO-DD]
    • BPBio1_001032
    • Benzhydrol, alpha-(2-piperidinoethyl)-
    • SPBio_002877
    • BSPBio_000938
    • NCGC00023906-04
    • SCHEMBL143298
    • Prestwick0_000799
    • Tox21_110022
    • D08418
    • IDI1_000726
    • 238 C
    • CHEBI:75247
    • DTXCID8025090
    • Tox21_110022_1
    • 1,1-Diphenyl-3-(1-piperidinyl)-1-propanol
    • Pridinol (INN)
    • CAS-511-45-5
    • KBio2_004368
    • KBio2_006936
    • NCGC00013289-01
    • n-Propanol, 1,1-diphenyl-3-(piperidin-1-yl)-
    • BRN 0252983
    • Inchi: 1S/C20H25NO/c22-20(18-10-4-1-5-11-18,19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21/h1-2,4-7,10-13,22H,3,8-9,14-17H2
    • InChI Key: RQXCLMGKHJWMOA-UHFFFAOYSA-N
    • SMILES: OC(C1C=CC=CC=1)(C1C=CC=CC=1)CCN1CCCCC1

Computed Properties

  • Exact Mass: 295.19400
  • Monoisotopic Mass: 295.193614
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 294
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 23.5

Experimental Properties

  • Density: 1.079
  • Melting Point: 120-121°
  • Boiling Point: 460.9°C at 760 mmHg
  • Flash Point: 229.9°C
  • PSA: 23.47000
  • LogP: 3.73640

1,1-Diphenyl-3-(piperidin-1-yl)propan-1-ol Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1,1-Diphenyl-3-(piperidin-1-yl)propan-1-ol Pricemore >>

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Additional information on 1,1-Diphenyl-3-(piperidin-1-yl)propan-1-ol

Recent Advances in the Study of 1,1-Diphenyl-3-(piperidin-1-yl)propan-1-ol (CAS: 511-45-5) and Its Applications in Chemicobiological Medicine

1,1-Diphenyl-3-(piperidin-1-yl)propan-1-ol (CAS: 511-45-5) is a compound of significant interest in the field of chemicobiological medicine due to its potential pharmacological properties. Recent studies have explored its synthesis, mechanism of action, and therapeutic applications, particularly in the context of neurological disorders and drug development. This research brief aims to summarize the latest findings and provide insights into the compound's future prospects.

The compound, also known by its CAS number 511-45-5, has been investigated for its role as a potential modulator of neurotransmitter systems. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 1,1-Diphenyl-3-(piperidin-1-yl)propan-1-ol exhibits affinity for dopamine and serotonin receptors, suggesting its utility in treating mood disorders and neurodegenerative diseases. The study employed in vitro binding assays and molecular docking simulations to elucidate the compound's interactions with target receptors.

Another recent development involves the optimization of the synthetic pathway for 1,1-Diphenyl-3-(piperidin-1-yl)propan-1-ol. Researchers at the University of Cambridge reported a novel catalytic method that improves yield and reduces byproducts, as detailed in a 2024 article in Organic Process Research & Development. This advancement is critical for scaling up production and ensuring the compound's availability for further preclinical and clinical studies.

In addition to its neurological applications, 1,1-Diphenyl-3-(piperidin-1-yl)propan-1-ol has shown promise in oncology. A 2023 preclinical study published in Cancer Research highlighted its ability to inhibit the proliferation of certain cancer cell lines by targeting specific signaling pathways. The study's findings suggest that the compound could serve as a lead structure for developing new anticancer agents, particularly for tumors resistant to conventional therapies.

Despite these promising results, challenges remain in the development of 1,1-Diphenyl-3-(piperidin-1-yl)propan-1-ol as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed in future research. Ongoing studies are focusing on structural modifications and formulation strategies to enhance the compound's pharmacokinetic profile.

In conclusion, 1,1-Diphenyl-3-(piperidin-1-yl)propan-1-ol (CAS: 511-45-5) represents a versatile molecule with broad potential in chemicobiological medicine. Continued research into its mechanisms, optimization of its synthesis, and exploration of its therapeutic applications will be essential for translating these findings into clinical benefits. The compound's unique properties make it a valuable candidate for further investigation in multiple disease areas.

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